Product packaging for methyl (2S)-2-amino-4-sulfanylbutanoate(Cat. No.:)

methyl (2S)-2-amino-4-sulfanylbutanoate

Cat. No.: B8184540
M. Wt: 149.21 g/mol
InChI Key: GPBQMUGQGMBCNZ-BYPYZUCNSA-N
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Description

Methyl (2S)-2-amino-4-sulfanylbutanoate is a chiral, sulfur-containing amino acid ester of significant interest in medicinal chemistry and chemical biology research. The compound features a free sulfanyl (thiol) group, a highly reactive functional group that serves as a key handle for further chemical modifications, particularly in the synthesis of more complex molecules or for forming disulfide bridges. The (2S) configuration ensures stereochemical purity, which is often critical for biological activity and binding affinity in receptor-ligand interactions. While specific biological data for this exact ester is limited, compounds with similar structures, such as those featuring a methylsulfanyl moiety, are known to be intermediates in the synthesis of various bioactive molecules . Researchers may explore its utility as a building block for developing enzyme inhibitors, potential therapeutic agents, or as a precursor in organic synthesis. The molecular framework suggests potential research applications in areas like drug discovery and the study of sulfur-based biochemistry. This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B8184540 methyl (2S)-2-amino-4-sulfanylbutanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-4-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-8-5(7)4(6)2-3-9/h4,9H,2-3,6H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBQMUGQGMBCNZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCS)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Derivatization of Methyl 2s 2 Amino 4 Sulfanylbutanoate

Esterification Routes for the Preparation of Methyl (2S)-2-amino-4-sulfanylbutanoate

The conversion of (2S)-2-amino-4-sulfanylbutanoic acid (L-methionine) to its corresponding methyl ester is a fundamental transformation, often achieved through several key methodologies. The product is typically isolated as a hydrochloride salt to improve its stability and handling.

Classical Acid-Catalyzed Esterification of (2S)-2-amino-4-sulfanylbutanoic Acid

The Fischer-Speier esterification is a cornerstone of organic synthesis for converting carboxylic acids to esters. In this method, (2S)-2-amino-4-sulfanylbutanoic acid is treated with an excess of methanol (B129727) in the presence of a strong acid catalyst. Common catalysts for this transformation include sulfuric acid (H₂SO₄) and anhydrous hydrogen chloride (HCl) gas. google.comacs.org

The reaction mechanism involves the protonation of the carboxylic acid carbonyl group by the strong acid, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol leads to a tetrahedral intermediate. Following a proton transfer and the elimination of a water molecule, the protonated ester is formed, which then deprotonates to yield the final product. To drive the equilibrium towards the ester, methanol is typically used as the solvent, ensuring a large excess. The reaction mixture is often heated to reflux to increase the reaction rate. google.com While effective, this method can sometimes require stringent anhydrous conditions, particularly when using HCl gas.

Thionyl Chloride-Mediated Esterification Protocols

A highly efficient and widely used method for the esterification of amino acids involves the use of thionyl chloride (SOCl₂) in methanol. nih.govpianetachimica.it This approach is favored for its mild reaction conditions and the clean conversion to the desired product. The reaction is typically performed by slowly adding thionyl chloride to cold methanol, followed by the addition of the amino acid.

The in situ reaction between thionyl chloride and methanol generates hydrogen chloride, which acts as the catalyst for the esterification, and methyl sulfite (B76179). This method avoids the direct use of corrosive HCl gas. The reaction is generally carried out at low temperatures initially (0 °C to -10 °C) during the addition of thionyl chloride and then allowed to proceed at room temperature or with gentle heating. nih.govpianetachimica.it For instance, a general procedure involves cooling a suspension of the amino acid in methanol to 0 °C, followed by the dropwise addition of thionyl chloride, and then stirring the mixture at room temperature or refluxing for a period. pianetachimica.it This protocol has been successfully applied to a wide range of amino acids, including those with sensitive functional groups. nih.gov A study on the esterification of various amino acids reported a 95% yield for the synthesis of L-methionine methyl ester hydrochloride using the thionyl chloride/methanol system over a 12-hour reaction period. nih.gov

Trimethylchlorosilane (TMSCl)-Based Methodologies for Amino Acid Methyl Esters

An increasingly popular and convenient method for the preparation of amino acid methyl esters utilizes trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This system offers several advantages, including mild reaction conditions, simple workup procedures, and high yields. nih.gov The reaction proceeds by adding TMSCl to a suspension of the amino acid in methanol at room temperature. nih.gov

TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method circumvents the need for handling highly corrosive reagents like thionyl chloride or gaseous HCl directly. A general procedure involves stirring the amino acid with two equivalents of TMSCl in methanol at room temperature. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the product is easily isolated by evaporating the solvent. nih.gov This methodology has been shown to be highly effective for a broad spectrum of amino acids, including L-methionine.

Table 1: Comparative Yields for the Synthesis of this compound Hydrochloride

Esterification MethodReagentsReaction Time (hours)Yield (%)Reference
Thionyl Chloride-MediatedSOCl₂, MeOH1295 nih.gov
Trimethylchlorosilane-BasedTMSCl, MeOH1296 nih.gov

Selective Chemical Transformations of the Sulfanyl (B85325) (-SH) Group

The thioether moiety in this compound is a site of rich chemical reactivity, allowing for a variety of selective transformations. These modifications are pivotal for introducing new functionalities and creating diverse molecular architectures.

Controlled Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the side chain of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation states can significantly alter the molecule's properties. The oxidation is typically a stepwise process, with the sulfoxide being the intermediate in the formation of the sulfone. iris-biotech.de

Common oxidizing agents for this transformation include reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). wikipedia.org The controlled oxidation to the sulfoxide can be achieved by using a limited amount of the oxidizing agent. For example, treatment of methionine derivatives with aqueous solutions of dimethyl sulfoxide (DMSO) and hydrochloric acid can also lead to the selective formation of methionine sulfoxide. nih.gov Further oxidation to the sulfone requires stronger oxidizing conditions or an excess of the oxidant. iris-biotech.de The formation of methionine sulfone is generally an irreversible process. iris-biotech.de These oxidation reactions are significant as they can modulate the biological activity and physicochemical properties of methionine-containing compounds.

Alkylation and Arylation Reactions of the Thiol Moiety

The nucleophilic nature of the sulfur atom in the thioether group allows for alkylation and arylation reactions, leading to the formation of sulfonium (B1226848) salts or more complex thioethers.

Alkylation: The reaction with alkyl halides (e.g., alkyl iodides or bromides) results in the formation of sulfonium salts. researchgate.net This S-alkylation is a common modification for methionine residues in peptides and can be applied to the methyl ester as well. The reaction typically proceeds via an Sₙ2 mechanism. The resulting sulfonium salts can be useful intermediates in further synthetic transformations. Reductive alkylation using an aldehyde and a reducing agent like sodium borohydride (B1222165) is another approach to introduce alkyl groups. chimia.ch

Arylation: The introduction of an aryl group onto the sulfur atom is a more advanced transformation. While direct S-arylation of thioethers can be challenging, methods have been developed for the arylation of related amino acid derivatives. For instance, palladium-catalyzed N-arylation of amino acid esters with aryl triflates has been successfully demonstrated, suggesting the potential for developing similar protocols for S-arylation. researchgate.netacs.org Transition metal-free approaches using diaryliodonium salts have also emerged for the N-arylation of amino acid esters and could potentially be adapted for S-arylation. nih.gov These reactions open avenues to a wide range of novel derivatives with potential applications in medicinal chemistry and materials science.

Modifications of the Amino and Carboxyl Ester Functionalities

The reactivity of this compound is dominated by the nucleophilicity of the α-amino group and the electrophilicity of the methyl ester's carbonyl carbon. Selective modification of these sites is fundamental to its use in further synthesis.

To prevent undesired reactions during synthesis, the highly nucleophilic α-amino group must often be masked with a protecting group. libretexts.org This is typically achieved through acylation, which converts the amine into a less reactive amide or carbamate (B1207046). libretexts.org The ideal protecting group is easily introduced, stable under various reaction conditions, and can be removed selectively and efficiently without compromising the integrity of the rest of the molecule. researchgate.net

Common strategies involve the use of urethane-type protecting groups, which are known to suppress racemization at the α-carbon during coupling reactions. nih.gov The most prevalent examples include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate, the Boc group is stable to bases but is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). libretexts.orgresearchgate.net

Benzyloxycarbonyl (Z or Cbz): This group is introduced via benzyl (B1604629) chloroformate. It is stable to acidic conditions but can be cleaved by catalytic hydrogenation or strong acids like hydrobromic acid in acetic acid. libretexts.orgresearchgate.net

9-Fluorenylmethoxycarbonyl (Fmoc): A base-labile group, Fmoc is central to modern solid-phase peptide synthesis. It is stable to acids but is rapidly removed by treatment with a secondary amine, typically piperidine (B6355638) in DMF. researchgate.net

Sulfonyl-based groups are another class of protection. They deactivate the attached nitrogen, but traditional ones like the 4-methylbenzenesulfonyl (Tosyl) group can be difficult to hydrolyze. libretexts.org Milder alternatives have been developed, such as the o-nitrobenzenesulfonyl (oNbs) and 4-cyanobenzenesulfonamides, which can be removed under specific, non-hydrolytic conditions, often involving thiol reagents. creative-peptides.comresearchgate.net While simple acyl groups can protect an amine, they are generally avoided for α-amino protection in peptide synthesis due to the high risk of racemization and the harsh conditions required for their removal, which can also cleave peptide bonds. wiley-vch.de

Table 1: Common Protecting Groups for the α-Amino Functionality

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate Mild acid (e.g., TFA) libretexts.orgresearchgate.net
Benzyloxycarbonyl Z or Cbz Benzyl chloroformate Catalytic hydrogenation; HBr/AcOH libretexts.orgresearchgate.net
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Base (e.g., 20% Piperidine in DMF) researchgate.net
o-Nitrobenzenesulfonyl oNbs o-Nitrobenzenesulfonyl chloride Thiol reagents (e.g., phenylthiol) creative-peptides.com
4-Methylbenzenesulfonyl Tosyl (Tos) Tosyl chloride Sodium in liquid ammonia (B1221849) libretexts.orgcreative-peptides.com

The methyl ester functionality of this compound can undergo two primary transformations: amidation and hydrolysis.

Amidation involves the reaction of the ester with ammonia or a primary/secondary amine to form the corresponding amide. This is a key step in the synthesis of peptide amides and other derivatives. Direct amidation is often challenging and may require activation of the carboxyl group. Traditional chemical methods might involve hydrolyzing the ester to the carboxylic acid, followed by activation with reagents like thionyl chloride before reacting with an amine. rsc.org However, these routes often have low atom economy and generate significant hazardous waste. rsc.org Biocatalytic approaches using enzymes like lipases offer a greener alternative, enabling direct one-pot amidation of amino acids with high efficiency and stereochemical fidelity. rsc.org

Hydrolysis of the methyl ester, also known as saponification when conducted under basic conditions, regenerates the free carboxylic acid. This reaction is typically performed using an aqueous base like sodium hydroxide, followed by acidic workup. While effective, care must be taken as harsh basic conditions can sometimes lead to side reactions, including racemization at the α-carbon. Acid-catalyzed hydrolysis is also a viable method.

Table 2: Comparison of Chemical vs. Enzymatic Amidation of L-Proline (Illustrative Example)

Feature Chemical Method (via Thionyl Chloride) Enzymatic Method (Biocatalytic)
Process Steps Two One (One-pot)
Reagents Thionyl chloride, ammonia Immobilized enzyme (e.g., CalB), ammonia
Waste Considerable hazardous waste Minimized waste rsc.org
Atom Economy ~45.5% ~86.4% rsc.org
Racemization Risk of racemization No racemization observed rsc.org

Stereochemical Control and Racemization Mitigation in Synthetic Protocols

Maintaining the (2S) stereochemical integrity of the α-carbon is paramount in the synthesis of biologically active molecules. The primary pathway for racemization of α-amino acid derivatives occurs during the activation of the carboxyl group for amide bond formation. wiley-vch.de For N-acyl protected amino acids, this activation can facilitate the formation of a planar, achiral intermediate known as an oxazolone (B7731731) (or azlactone). wiley-vch.de Subsequent protonation of this intermediate can occur from either face, leading to a loss of stereochemical purity. wiley-vch.de

Several strategies are employed to mitigate this risk:

Use of Urethane Protecting Groups: Protecting groups like Boc, Fmoc, and Z are highly effective at suppressing racemization. The electronic structure of the carbamate linkage disfavors the formation of the oxazolone intermediate. nih.gov

Selection of Coupling Reagents and Additives: The choice of reagents used to form the amide bond is critical. Some combinations are known to cause significant racemization, especially for sensitive amino acids like cysteine and histidine. nih.gov For instance, coupling reagents can be paired with additives like Oxyma Pure (ethyl cyanohydroxyiminoacetate) to minimize racemization. nih.gov The combination of diisopropylcarbodiimide (DIC) with Oxyma is often a low-racemization choice. nih.gov

Asymmetric Synthesis: To create the stereocenter with high fidelity from achiral precursors, methods of asymmetric synthesis are used. One powerful technique involves the use of a recyclable chiral auxiliary. For example, a glycine (B1666218) Schiff base can be complexed to a Ni(II) center bearing a chiral ligand. Subsequent alkylation of this complex proceeds with high diastereoselectivity, and disassembly of the complex yields the enantiomerically enriched amino acid while allowing for the recovery of the expensive chiral ligand. mdpi.com

Novel Protecting Groups: Research has led to the development of protecting groups specifically designed to prevent racemization. The 2,4-dinitrobenzenesulfenyl (DNPBS) group, which forms a sulfenamide (B3320178) (S-N bond) with the amino group, has been shown to effectively suppress α-C racemization during peptide bond formation. nih.govresearchgate.net

Table 3: Effect of Coupling Reagents on Racemization of Fmoc-L-Cys(Trt)-OH (Illustrative Example)

Coupling Reagent Base % D-Isomer (Racemization)
HATU NMM 14.5
HBTU NMM 14.8
PyBOP NMM 13.9
DIC Oxyma 0.4 nih.gov

Data adapted from studies on sensitive amino acids to illustrate the impact of reagent choice. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches for Amino Acid Derivatives

The synthesis of fine chemicals, including amino acid derivatives, is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact and improve efficiency. skpharmteco.com Key principles applicable to the synthesis of compounds like this compound include waste prevention, maximizing atom economy, using catalysis, and reducing the use of derivatives like protecting groups. acs.org

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org For example, an enzymatic amidation process can achieve an atom economy of 86.4%, whereas a classical chemical route involving activation with thionyl chloride may have an atom economy of only 45.5%, with the remaining atoms ending up as waste. rsc.orgacs.org

Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be regenerated and reused. acs.orgyoutube.com Biocatalysis, which employs enzymes, is a cornerstone of green synthesis. Enzymes operate under mild conditions (often in water), are highly specific, and can eliminate the need for protecting groups, thereby shortening synthetic routes and reducing waste. acs.orgresearchgate.net For instance, enzymes can be used to perform N-acylation of amino acids, avoiding the use of hazardous acyl chlorides derived from phosgene (B1210022) chemistry. researchgate.net

Reduction of Derivatives: Each step of protection and deprotection adds reagents and generates waste. acs.org Designing synthetic routes that avoid or minimize the use of protecting groups is a primary goal. acs.org The high specificity of enzymes can allow for reactions at one functional group while leaving others untouched, a strategy that embodies this principle. acs.org

Sustainable approaches focus on replacing hazardous solvents with greener alternatives, utilizing renewable feedstocks, and designing processes that are energy-efficient. skpharmteco.comacs.org The shift from traditional organic synthesis to biocatalytic and chemo-enzymatic methods represents a significant advance toward more sustainable production of amino acid derivatives.

Table 4: The 12 Principles of Green Chemistry

No. Principle Description
1 Prevention It is better to prevent waste than to treat or clean up waste after it has been created. acs.org
2 Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
3 Less Hazardous Chemical Syntheses Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. skpharmteco.com
4 Designing Safer Chemicals Chemical products should be designed to affect their desired function while minimizing their toxicity.
5 Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible.
6 Design for Energy Efficiency Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.
7 Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. youtube.com
8 Reduce Derivatives Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. acs.org
9 Catalysis Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. acs.org
10 Design for Degradation Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.
11 Real-time analysis for Pollution Prevention Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.
12 Inherently Safer Chemistry for Accident Prevention Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. youtube.com

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Studies

Investigations into Reaction Kinetics and Thermodynamics

The chemical behavior of methyl (2S)-2-amino-4-sulfanylbutanoate is largely dictated by the nucleophilicity of the sulfur atom and the interplay between its functional groups. While specific kinetic and thermodynamic studies on the methyl ester are not extensively documented, significant insights can be drawn from research on its parent compound, homocysteine.

The conversion of homocysteine to methionine, a fundamental biological reaction, has been the subject of detailed mechanistic and thermodynamic investigation. Theoretical studies using density functional theory (DFT) have elucidated the pathway for this transformation, which is catalyzed by the enzyme methionine synthase. nih.govresearchgate.net The reaction proceeds via a suggested SN2 mechanism where the sulfur atom of homocysteine acts as a nucleophile, attacking the methyl group of a methylcobalamin (B1676134) cofactor. researchgate.net

Key thermodynamic and kinetic aspects of this reaction include:

Reaction Polarity: The transfer of the methyl group is a highly polar event, characterized by a significant change in charge density along the reaction coordinate. nih.gov

Enzymatic Enhancement: The enzyme active site enhances the reaction rate through two primary effects: the deprotonation of the homocysteine thiol group to the more potent thiolate nucleophile and the desolvation of the reactants, which lowers the activation energy of the rate-determining step. nih.govresearchgate.net

Thiol-Disulfide Exchange: The sulfanyl (B85325) group of homocysteine and its ester readily participates in thiol-disulfide exchange reactions. The kinetics and equilibria of these exchanges, for instance with glutathione, have been studied, revealing the relative reactivity of various biological thiols. researchgate.net

These studies underscore that the reactivity of the sulfanyl group in this compound is governed by factors such as pH (which controls the thiol/thiolate equilibrium), the nature of the electrophile, and the solvent environment.

Detailed Mechanistic Elucidation of Sulfanyl Group Transformations

The sulfanyl group is the most reactive site in this compound under many conditions, undergoing a variety of transformations.

Oxidation to Disulfides: Like other thiols, methyl homocysteinate is susceptible to oxidation. In the presence of mild oxidizing agents or atmospheric oxygen, it can dimerize to form the corresponding disulfide, S,S'-bis(methyl 2-amino-4-butanoate). This reaction proceeds via a radical mechanism or through the formation of a sulfenic acid intermediate (RSOH). libretexts.org This reversible oxidation is a key feature of thiol chemistry and is fundamental to the formation of disulfide bridges in peptides and proteins. libretexts.org

Alkylation to Thioethers: The deprotonated form of the sulfanyl group, the thiolate anion (RS⁻), is a potent nucleophile that readily reacts with alkyl halides and other electrophiles in SN2 reactions to form thioethers. libretexts.org A paramount example of this is the S-methylation of homocysteine to form methionine. nih.gov This transformation can be achieved synthetically by treating methyl homocysteinate with a methylating agent like methyl iodide after deprotonation of the thiol with a suitable base. This reaction is highly efficient due to the good nucleophilicity of the thiolate and the unhindered nature of the methyl electrophile. libretexts.org

Formation of Mixed Disulfides: The sulfanyl group can react with other disulfides (e.g., cystine or oxidized glutathione) in a thiol-disulfide exchange reaction to form mixed disulfides. researchgate.net This process is crucial in biological systems for regulating the redox state of cells and protein function. The reaction involves the nucleophilic attack of the thiolate on one of the sulfur atoms of the disulfide bond.

Cyclization to Thiolactone: Under acidic conditions, the parent amino acid, homocysteine, can undergo an intramolecular cyclization reaction. The carboxyl group is activated and then attacked by the nucleophilic sulfanyl group, leading to the formation of a five-membered cyclic thioester known as homocysteine thiolactone. researchgate.net This reaction is an error-editing process in protein synthesis catalyzed by methionyl-tRNA synthetase. researchgate.net While the esterification of the carboxyl group in this compound prevents this specific intramolecular reaction, it highlights the inherent reactivity between the sulfanyl group and an activated carboxyl function within the same molecule.

The table below summarizes key transformations of the sulfanyl group.

TransformationReagent/ConditionProduct TypeMechanism
OxidationO₂, mild oxidantsDisulfideRadical or Sulfenic Acid Intermediate
AlkylationAlkyl Halide (e.g., CH₃I), BaseThioetherSN2
Thiol-Disulfide ExchangeDisulfide (R'-S-S-R')Mixed DisulfideNucleophilic Substitution on Sulfur

Role as a Building Block in Complex Organic Synthesis

The defined stereochemistry and multiple functional groups of this compound make it a useful starting material for the synthesis of more complex molecules, particularly peptides and other sulfur-containing compounds.

The incorporation of homocysteine residues into peptides is of interest for studying protein structure and function, and for creating peptide analogs with modified properties. When used in solid-phase peptide synthesis (SPPS), the reactive side-chain sulfanyl group must be protected to prevent unwanted side reactions, such as oxidation or alkylation, during the peptide chain elongation. creative-peptides.compeptide.com

The selection of a protecting group is critical and must be orthogonal to the protection strategy used for the α-amino group (typically Fmoc or Boc). iris-biotech.de Common protecting groups for the sulfanyl side chain of cysteine, which are also applicable to homocysteine, are shown in the table below.

Protecting GroupAbbreviationDeprotection Conditions
TritylTrtMildly acidic (e.g., TFA)
AcetamidomethylAcmMercury(II) or Iodine
tert-ButyltBuStrongly acidic (e.g., TFA)
S-tert-butylthioStBuReduction with thiols (e.g., β-mercaptoethanol)

A synthetic strategy might involve preparing an N-protected, S-protected homocysteine derivative, which is then coupled to the growing peptide chain on a solid support. For instance, N-benzyloxycarbonyl S-benzyl homocysteine can be used in solution-phase synthesis. researchgate.net After assembly of the peptide, the protecting groups are removed. The free sulfanyl group of the homocysteine residue can then be used for site-specific modifications, such as labeling or cross-linking. A notable application is the preparation of methionine-containing peptides by deprotecting the homocysteine residue and performing an on-resin S-alkylation with methyl iodide. researchgate.net

This compound is an excellent precursor for the synthesis of a variety of sulfur-containing compounds, most notably thioethers. The high nucleophilicity of its thiolate form allows for efficient S-alkylation with a wide range of electrophiles. acs.org

A methodology has been developed for the chemoselective transformation of methionine residues within peptides back into functional homocysteine derivatives. rsc.org This process involves S-alkylation of the methionine thioether to form a sulfonium (B1226848) ion, followed by selective demethylation to yield the homocysteine thiol. This reversible chemistry highlights the role of the homocysteine/methionine pair as a platform for creating functional biopolymers and performing site-specific peptide tagging. rsc.org

Beyond simple alkylation, the sulfanyl group can be converted to other sulfur oxidation states. Careful oxidation can yield the corresponding sulfenic, sulfinic, or sulfonic acids, which are themselves biologically relevant molecules. For example, L-homocysteine sulfinic acid has been identified as a potent agonist at metabotropic glutamate (B1630785) receptors, indicating the potential for synthesizing pharmacologically active compounds from this precursor. nih.gov

Enzymatic Transformations and Biocatalytic Applications

Enzyme-Catalyzed Synthesis of Methyl (2S)-2-amino-4-sulfanylbutanoate and its Derivatives

The synthesis of amino acid esters, including this compound, can be efficiently achieved through biocatalysis, primarily using lipases. Lipases (EC 3.1.1.3) are hydrolases that, under conditions of low water activity, can catalyze esterification reactions. scielo.br This approach is considered a green chemistry method due to its mild reaction conditions and reduced generation of side products compared to chemical synthesis. nih.govmdpi.com

The enzymatic synthesis of amino acid esters typically involves the reaction of the amino acid (in this case, homocysteine) with an alcohol (methanol) in the presence of a lipase (B570770). The versatility of lipases allows for their use in various organic solvents, which can be optimized to improve reaction yield and enzyme stability. nih.gov Several lipases, such as those from Candida antarctica (CAL-B), Rhizomucor miehei, and Pseudomonas cepacia (lipase PSIM), have been successfully employed for the synthesis of a wide range of amino acid esters. rsc.orgmdpi.comnih.gov For instance, lipase PSIM has been used for the efficient synthesis of β-amino acid enantiomers through the hydrolysis of their racemic esters, demonstrating the high enantioselectivity of these enzymes. mdpi.com While direct studies on the lipase-catalyzed synthesis of this compound are not extensively documented, the established success with other amino acids provides a strong basis for its feasibility. researchgate.net

Table 1: Examples of Lipase-Catalyzed Synthesis of Amino Acid Esters

Enzyme Source Substrate(s) Product Key Findings Reference(s)
Thermomyces lanuginosus (Lipase TL IM) Aromatic amines and acrylates β-amino acid esters Developed a continuous-flow procedure with methanol (B129727) as a green solvent. mdpi.com
Burkholderia cepasia (Lipase PSIM) Racemic β-amino carboxylic ester hydrochlorides (R)-amino esters and (S)-amino acids Achieved excellent enantiomeric excess (≥99%) and good chemical yields (>48%). mdpi.com
Candida antarctica (Novozym® 435) & Rhizomucor miehei (Lipozyme® IM) Amino acid glyceryl esters and lauric acid Mono- and dilauroylated amino acid glyceride conjugates Demonstrated the influence of temperature and substrate molar ratio on yield. rsc.org
Pseudomonas, Rhizopus, and Porcine Pancreas Lipases Racemic amino acid esters L-amino acids and D-amino acid esters Showed high reactivity and selectivity for the hydrolysis of L-amino acid esters. nih.gov

Biocatalytic Oxidation and Reduction of the Sulfanyl (B85325) Group

The sulfanyl (-SH) group of this compound is a key functional group that can be targeted for biocatalytic oxidation and reduction, leading to the formation of various derivatives with potentially altered biological activities. Oxidoreductases are a class of enzymes that catalyze the transfer of electrons and are central to the metabolism of sulfur-containing compounds. ontosight.ai

Biocatalytic Oxidation: The oxidation of the sulfanyl group can lead to the formation of sulfenic acids (-SOH), sulfinic acids (-SO2H), and ultimately sulfonic acids (-SO3H). frontiersin.orgresearchgate.net Enzymes such as cysteine dioxygenase, which oxidizes cysteine to cysteine sulfinic acid, exemplify the potential for enzymatic oxidation of sulfur-containing amino acids. nih.gov Another relevant enzyme is sulfite (B76179) oxidase, which catalyzes the oxidation of sulfite to sulfate (B86663) and is crucial in sulfur metabolism. ontosight.ainih.gov These enzymatic reactions are often highly specific and can prevent the overoxidation that may occur with chemical oxidants. nih.gov The controlled oxidation of the sulfanyl group in this compound could be a route to novel bioactive molecules.

Biocatalytic Reduction: The reduction of oxidized sulfur species back to the sulfanyl group is also a critical biological process. Enzymes like sulfite reductase catalyze the reduction of sulfite to sulfide, a key step in the assimilation of sulfur in many organisms. nih.govnih.gov Thioredoxin systems, which involve the enzyme thioredoxin reductase, are also capable of reducing disulfide bridges in proteins, highlighting the cellular machinery available for sulfur reduction. libretexts.org While the direct enzymatic reduction of an oxidized sulfanyl group on a homocysteine ester is not well-documented, the existence of these enzymatic systems suggests the potential for such biocatalytic transformations.

Table 2: Potential Biocatalytic Transformations of the Sulfanyl Group

Transformation Enzyme Class Potential Enzyme(s) Potential Product(s) Reference(s)
Oxidation Oxidoreductase Cysteine dioxygenase-like enzymes, Sulfite oxidase-like enzymes Methyl (2S)-2-amino-4-sulfenoylbutanoate, Methyl (2S)-2-amino-4-sulfinoylbutanoate, Methyl (2S)-2-amino-4-sulfonylbutanoate ontosight.ainih.govontosight.ai
Reduction Oxidoreductase Sulfite reductase-like enzymes, Thioredoxin reductase This compound (from oxidized forms) nih.govlibretexts.org
Disulfide Formation Oxidoreductase Thiol oxidases Dimer of this compound (Homocystine methyl ester) researchgate.net

Studies on Enzymes Interacting with Homocysteine Esters

Enzymes involved in amino acid metabolism must exhibit high fidelity to prevent the incorporation of non-proteinogenic amino acids into proteins. Homocysteine, the parent amino acid of this compound, is structurally similar to methionine and can be mistakenly activated by several aminoacyl-tRNA synthetases (AARSs). nih.gov These enzymes have evolved sophisticated editing or "proofreading" mechanisms to remove misactivated homocysteine. researchgate.net

Five AARSs are known to edit homocysteine: methionyl-tRNA synthetase (MetRS), valyl-tRNA synthetase (ValRS), isoleucyl-tRNA synthetase (IleRS), leucyl-tRNA synthetase (LeuRS), and lysyl-tRNA synthetase (LysRS). nih.gov The editing mechanism for homocysteine by MetRS is particularly well-studied. After the erroneous activation of homocysteine to form homocysteiny-AMP, the enzyme catalyzes an intramolecular cyclization reaction where the sulfanyl group attacks the activated carboxyl group, forming homocysteine thiolactone and releasing AMP. nih.govacs.org This process prevents the attachment of homocysteine to its cognate tRNA and its subsequent incorporation into a growing polypeptide chain. The editing site of MetRS has a specific binding subsite for the thiol group, which is distinct from the methionine binding site. nih.govacs.org This understanding of enzyme-homocysteine interaction is crucial for designing inhibitors or for engineering these enzymes for novel applications.

Table 3: Aminoacyl-tRNA Synthetases Known to Edit Homocysteine

Enzyme Class Editing Mechanism Key Feature Reference(s)
Methionyl-tRNA Synthetase (MetRS) I Pre-transfer editing via thiolactone formation Specific thiol-binding subsite in the active site. nih.govnih.govacs.org
Valyl-tRNA Synthetase (ValRS) I Post-transfer editing Hydrolyzes misacylated Val-tRNA. nih.gov
Isoleucyl-tRNA Synthetase (IleRS) I Pre- and post-transfer editing Edits a range of non-cognate amino acids. nih.gov
Leucyl-tRNA Synthetase (LeuRS) I Post-transfer editing Possesses a distinct editing domain. nih.gov
Lysyl-tRNA Synthetase (LysRS) II Pre-transfer editing One of the few Class II synthetases with editing function for homocysteine. nih.gov

Directed Evolution and Enzyme Engineering for Novel Biotransformations

Directed evolution and enzyme engineering are powerful techniques used to create novel enzymes or to improve the properties of existing ones for specific applications. aiche.orgnih.gov These methods can be applied to enzymes that interact with this compound to enhance its synthesis, modify its structure, or create novel biocatalytic pathways.

For the synthesis of this compound, lipases could be engineered to improve their catalytic efficiency, stability in organic solvents, or specificity for homocysteine. This can be achieved through techniques like error-prone PCR to introduce random mutations, followed by high-throughput screening to identify variants with improved properties. nih.gov

Enzymes that interact with homocysteine, such as the aminoacyl-tRNA synthetases, are also prime targets for engineering. The substrate specificity of these enzymes can be altered through directed evolution. escholarship.orgnih.govnih.govharvard.edu For example, the editing function of MetRS could potentially be repurposed to create a novel biocatalyst. By modifying the active site, it might be possible to direct the enzyme to perform a different reaction on homocysteine esters. Furthermore, methyltransferases, which use S-adenosylmethionine (a derivative of homocysteine) as a methyl donor, can be engineered to accept different substrates or to use analogs of S-adenosylmethionine, thereby expanding their synthetic utility. nih.govplos.orgfrontiersin.org The combination of computational design and directed evolution is becoming an increasingly important approach for creating enzymes with novel functions. nih.gov

Table 4: Potential Directed Evolution Strategies for Relevant Enzymes

Target Enzyme Class Engineering Goal Directed Evolution Method Potential Outcome Reference(s)
Lipases Increased yield and selectivity for this compound synthesis Error-prone PCR, DNA shuffling, and high-throughput screening A highly efficient and selective biocatalyst for the production of the target ester. nih.gov
Aminoacyl-tRNA Synthetases (e.g., MetRS) Altered substrate specificity to accept homocysteine esters for novel reactions Phage-assisted continuous evolution (PACE), Yeast display An enzyme that can perform a novel biotransformation on this compound. nih.govharvard.edu
Methyltransferases Broadened substrate scope or altered cofactor specificity Site-directed mutagenesis, Combinatorial active site testing A methyltransferase that can use a derivative of this compound as a substrate or cofactor. nih.govplos.org
Oxidoreductases Enhanced activity and specificity for the oxidation/reduction of the sulfanyl group Gene shuffling, Site-saturation mutagenesis A biocatalyst for the controlled and selective modification of the sulfanyl group. ontosight.aiontosight.ai

Biochemical Pathways and Metabolic Research Context

Integration into Sulfur Amino Acid Metabolism and the Homocysteine Cycle

Methyl (2S)-2-amino-4-sulfanylbutanoate is the methyl ester of homocysteine, a critical non-proteinogenic, sulfur-containing amino acid. Its metabolic significance is intrinsically linked to that of homocysteine, which occupies a central branch point in the metabolism of sulfur amino acids. Homocysteine is not obtained from the diet but is exclusively biosynthesized from the essential amino acid methionine. This process is a key part of a cyclical pathway often referred to as the Methionine or Homocysteine Cycle.

The cycle begins with methionine, which is activated by adenosine (B11128) triphosphate (ATP) to form S-adenosylmethionine (SAM). After SAM donates its methyl group in various transmethylation reactions, it is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine and adenosine. At this juncture, homocysteine has two primary metabolic fates that define the cycle:

Remethylation: Homocysteine can be converted back to methionine. This pathway conserves the methionine skeleton. In most tissues, this reaction is catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate (a derivative of folic acid) as the methyl donor. A secondary remethylation pathway, primarily active in the liver and kidneys, uses betaine (B1666868) as the methyl donor in a reaction catalyzed by betaine-homocysteine methyltransferase.

Transsulfuration: Alternatively, homocysteine can be irreversibly converted to cysteine. This pathway begins with the enzyme cystathionine (B15957) β-synthase (CBS), which requires vitamin B6 as a cofactor, catalyzing the condensation of homocysteine and serine to form cystathionine. Cystathionine is then hydrolyzed by cystathionine γ-lyase (also vitamin B6-dependent) to yield cysteine and α-ketobutyrate. mdpi.com This pathway serves as the primary route for the catabolism of excess methionine.

The distribution of homocysteine between these two pathways is tightly regulated, ensuring that the cellular needs for both methionine and cysteine are met. This compound, as a derivative, is expected to be hydrolyzed into homocysteine to enter these core metabolic pathways.

Table 1: Key Pathways in Homocysteine Metabolism
PathwayKey Enzyme(s)Cofactor(s)Starting SubstratesEnd Product(s)Primary Function
Remethylation Methionine Synthase (MS)Vitamin B12, FolateHomocysteine, 5-Methyl-THFMethionine, THFConservation of Methionine
Betaine-Homocysteine Methyltransferase (BHMT)ZincHomocysteine, BetaineMethionine, DimethylglycineMethionine conservation (mainly liver)
Transsulfuration Cystathionine β-synthase (CBS)Vitamin B6Homocysteine, SerineCystathionineIrreversible catabolism of Homocysteine
Cystathionine γ-lyase (CGL)Vitamin B6CystathionineCysteine, α-ketobutyrateSynthesis of Cysteine

Interplay with S-Adenosylmethionine (SAM) and Methylation Pathways, Focusing on Homocysteine's Role

The formation of homocysteine is a direct and unavoidable consequence of cellular methylation reactions that utilize S-adenosylmethionine (SAM). SAM is often referred to as the universal methyl donor, second only to ATP in the number of reactions it participates in as a cofactor. nih.gov It is synthesized in virtually all living cells from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).

The high-energy sulfonium (B1226848) group of SAM makes its methyl group readily transferable to a vast array of acceptor molecules, including DNA, RNA, proteins, phospholipids, and neurotransmitters. These methylation events are fundamental to the regulation of numerous biological processes, from gene expression (epigenetics) to signal transduction.

The general reaction scheme is as follows: SAM + Acceptor → Methylated Acceptor + S-Adenosylhomocysteine (SAH)

The product of this universal reaction, S-adenosylhomocysteine (SAH), is a potent inhibitor of most methyltransferase enzymes. nih.gov Its accumulation would lead to product inhibition and a halt in essential methylation processes. To prevent this, SAH is rapidly and reversibly hydrolyzed by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) into adenosine and homocysteine.

Therefore, homocysteine's primary role in this context is as a byproduct of the SAH hydrolysis necessary to relieve the inhibition of methyltransferases. nih.gov The continuous removal of homocysteine, either through remethylation or transsulfuration, helps drive the hydrolysis of SAH forward, thereby ensuring that cellular methylation pathways can proceed uninhibited. The ratio of SAM to SAH is a critical indicator of the cell's "methylation potential," and the metabolism of homocysteine is a key factor in maintaining this ratio.

Enzymatic Systems for Homocysteine Methyl Ester Catabolism

Specific enzymatic systems dedicated to the direct catabolism of this compound are not extensively documented in literature. It is widely presumed that, like other simple esters in biological systems, it is first acted upon by non-specific esterase enzymes. These hydrolases would cleave the methyl ester bond, releasing methanol (B129727) and free L-homocysteine.

Once hydrolyzed, the resulting homocysteine is catabolized by well-established enzymatic systems that prevent its accumulation. mdpi.com There are three major pathways for homocysteine catabolism in humans and other mammals. nih.gov

Folate-Dependent Remethylation: Catalyzed by methionine synthase, this pathway converts homocysteine back to methionine using a methyl group from 5-methyltetrahydrofolate.

Betaine-Dependent Remethylation: The enzyme betaine-homocysteine methyltransferase (BHMT) also remethylates homocysteine to methionine, but uses betaine as the methyl donor. nih.gov

Transsulfuration: This is an irreversible catabolic pathway where homocysteine is converted to cysteine through the sequential action of cystathionine β-synthase and cystathionine γ-lyase. mdpi.com

The commitment of homocysteine to either remethylation or transsulfuration is a key regulatory point in sulfur amino acid metabolism. researchgate.net The liver, kidney, small intestine, and pancreas are primary sites for transsulfuration, which is the main route for disposing of excess homocysteine. researchgate.net

Table 2: Principal Enzymes in Homocysteine Catabolism
EnzymeEC NumberPathwayCellular LocationKey Regulatory Features
S-adenosyl-L-homocysteine hydrolase (SAHH) 3.3.1.1Methylation CycleCytosolReversible; direction depends on substrate/product concentrations
Methionine synthase (MS) 2.1.1.13RemethylationCytosolRequires Vitamin B12 and Folate
Betaine-homocysteine S-methyltransferase (BHMT) 2.1.1.5RemethylationCytosol (mainly liver, kidney)Not dependent on B vitamins
Cystathionine β-synthase (CBS) 4.2.1.22TranssulfurationCytosolAllosterically activated by SAM; requires Vitamin B6
Cystathionine γ-lyase (CGL/CSE) 4.4.1.1TranssulfurationCytosolRequires Vitamin B6

Biosynthetic Precursor Roles in Microorganisms and Plants

In microorganisms and plants, homocysteine is a crucial metabolic intermediate that serves as a direct precursor for the de novo synthesis of methionine. nih.govnih.gov This is a fundamental biosynthetic role, as methionine is an essential amino acid required for protein synthesis and the production of SAM. nih.govnih.gov

The final step in methionine biosynthesis in many bacteria and plants is the methylation of homocysteine, catalyzed by methionine synthase. nih.gov This highlights homocysteine's position as the immediate precursor to a primary proteinogenic amino acid.

Beyond its role as a methionine precursor, homocysteine metabolism is integrated with other key biosynthetic pathways in plants:

S-adenosylmethionine (SAM) Recycling: As in mammals, homocysteine is essential for the SAM cycle, which provides methyl groups for a vast range of reactions. nih.govresearchgate.net

Ethylene Biosynthesis: SAM, which requires homocysteine for its regeneration, is the precursor for the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene. nih.govnih.gov Ethylene is a critical regulator of fruit ripening and senescence.

Polyamine Synthesis: SAM is also the donor of the aminopropyl group for the synthesis of polyamines like spermidine (B129725) and spermine, which are vital for cell growth and development. nih.gov The recycling of the resulting byproduct, 5'-methylthioadenosine (MTA), back to methionine (known as the Yang Cycle or Methionine Salvage Pathway) is a critical process in plants and many bacteria to conserve sulfur. normalesup.orgnih.govpnas.org

Nicotianamine Synthesis: Nicotianamine, a metal chelator essential for iron transport and homeostasis in plants, is also synthesized from SAM. nih.govnih.gov

In various bacteria, methionine salvage pathways are also prominent, ensuring that the sulfur from MTA is efficiently recycled back into the methionine pool, a process that underscores the metabolic importance of conserving this essential amino acid. nih.govdata.govresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of methyl (2S)-2-amino-4-sulfanylbutanoate, providing powerful tools for both separating the compound from complex mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. For this compound, both analytical and preparative scale separations can be achieved.

Analytical HPLC: Reversed-phase HPLC (RP-HPLC) is a common approach. Methods often utilize C18 columns with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). psu.edunih.gov Detection is typically performed using a UV detector, as the compound absorbs light at low wavelengths (around 200-210 nm). psu.edusielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide excellent separation of underivatized amino acids and their esters. sielc.com

Preparative HPLC: For isolating larger quantities of the pure compound, preparative HPLC is employed. The principles are similar to analytical HPLC, but it uses larger columns and higher flow rates to handle increased sample loads. This is particularly useful for purifying the compound after synthesis or isolating it from natural sources.

A summary of typical HPLC conditions is presented below.

FeatureAnalytical HPLCPreparative HPLC
Column Typically C18 or mixed-mode, 4.6 mm IDC18 or similar, >20 mm ID
Mobile Phase Gradient or isocratic; Acetonitrile/Methanol and aqueous bufferOften gradient to improve resolution and purity
Detection UV (200-210 nm), Mass Spectrometry (MS)Primarily UV to monitor fraction collection
Flow Rate 0.5 - 2.0 mL/min>10 mL/min
Objective Quantification and purity assessmentIsolation and purification of the compound

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for analyzing amino acid derivatives, but it requires the analyte to be volatile and thermally stable. Since this compound, like other amino acid esters, is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. mdpi.comchromatographyonline.com

Common derivatization strategies involve a two-step process:

Esterification: The carboxylic acid group is converted to an ester (in this case, it is already a methyl ester).

Acylation: The amino group is reacted with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA) or an alkyl chloroformate (e.g., methyl or ethyl chloroformate), to form a more volatile and less polar derivative. mdpi.comresearchgate.netnih.gov

This two-step derivatization yields compounds like methyl ester-pentafluoropropionic (Me-PFP) derivatives, which are well-suited for GC-MS analysis. mdpi.com The resulting derivatives can be separated on a capillary column and detected with high sensitivity using a flame ionization detector (FID) or a mass spectrometer (MS). nih.govmdpi.com GC-MS provides the added benefit of structural information from the mass spectrum, confirming the identity of the compound. researchgate.net

Planar Chromatography (TLC) and Capillary Electrophoresis (CE) Applications

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid method for the initial screening and qualitative analysis of this compound. nih.gov It can be used to monitor the progress of a chemical reaction or to get a preliminary assessment of sample purity. For amino acids and their esters, silica (B1680970) gel plates are commonly used as the stationary phase, with a mobile phase consisting of a mixture of polar and non-polar organic solvents.

Capillary Electrophoresis (CE): CE offers extremely high separation efficiency and requires minimal sample volume. creative-proteomics.com In its capillary zone electrophoresis (CZE) mode, it separates compounds based on their charge-to-size ratio. mdpi.com For amino acids, which may have similar ratios, derivatization is often employed to improve separation and detection. Reagents like ortho-phthaldialdehyde (OPA) can be used to create fluorescent derivatives, enhancing sensitivity. researchgate.net Affinity capillary electrophoresis (ACE) has also been used to study methionine and its oxidized forms by introducing metal ions like silver(I) or gold(III) into the background electrolyte to induce selective complexation and shifts in migration time. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is crucial, as the biological activity of amino acids is highly dependent on their stereochemistry. Chiral chromatography is the definitive method for separating enantiomers.

This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for resolving the N-derivatized enantiomers of amino acids and their esters. researchgate.net For instance, N-fluorenylmethoxycarbonyl (FMOC) derivatives of methionine methyl ester have been successfully separated on amylose-based CSPs. researchgate.net

Another class of effective CSPs for amino acid enantiomers are cyclofructan-based phases. researchgate.netrsc.org The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The choice of mobile phase, often a polar-organic mixture, is critical for optimizing the enantioselective separation. researchgate.netrsc.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide unique information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the methyl ester protons, the thioether methyl protons, the alpha-proton (CH), the beta- and gamma-methylene protons (CH₂), and the amino protons (NH₂). The chemical shifts (δ) are influenced by adjacent functional groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, often allowing for the unambiguous identification of each carbon atom, including the carbonyl carbon of the ester, the alpha-carbon, and the various methyl and methylene (B1212753) carbons. oregonstate.edu

The expected NMR data for this compound in a solvent like CDCl₃ are summarized in the table below.

Atom Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
-S-CH₃ ~2.1Singlet~15.5
-S-CH₂-CH₂- ~2.5-2.6Multiplet~30.0
-CH₂-CH(NH₂)- ~1.9-2.2Multiplet~31.5
-CH(NH₂)- ~3.7Multiplet~52.5
-NH₂ ~1.6 (broad)SingletN/A
-COOCH₃ ~3.75Singlet~52.0
-C=O N/AN/A~175.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for the accurate mass determination of this compound, enabling the confirmation of its elemental composition. The electron ionization (EI) mass spectrum of the compound, referred to as L-methionine, methyl ester, reveals a molecular ion peak and several characteristic fragment ions that provide structural information. nist.gov

The fragmentation pattern in mass spectrometry is indicative of the molecule's structure. For this compound, the fragmentation is influenced by the presence of the amino, ester, and thioether functional groups. chemguide.co.uklibretexts.org Alpha-cleavage is a common fragmentation pathway for amines and ethers, which can lead to the formation of specific fragment ions. libretexts.org In amino acids, a common fragmentation involves the loss of the carboxyl group. researchgate.net

Table 1: Key Mass Spectrometry Data for this compound

PropertyValue
Molecular Formula C6H13NO2S
Molecular Weight 163.238 g/mol
Exact Mass 163.06670 g/mol
Monoisotopic Mass 163.06670 g/mol

Data sourced from NIST Chemistry WebBook nist.gov and PubChem. nih.gov

The high resolution of HRMS allows for the differentiation between ions of very similar mass, ensuring unambiguous identification of the compound and its fragments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum of the hydrochloride salt of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. chemicalbook.com

The spectrum exhibits strong absorptions in the regions typical for amino acid esters. Key vibrational modes include the N-H stretching of the primary amine group, C-H stretching of the alkyl and methyl groups, C=O stretching of the ester carbonyl group, and C-O stretching of the ester. The presence of the sulfur atom is generally more difficult to observe directly in an IR spectrum as the C-S stretching vibrations are often weak and occur in the fingerprint region.

Table 2: Characteristic Infrared Absorption Bands for this compound Hydrochloride

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
N-H (Amine salt) ~3000-3200Stretching
C-H (Alkyl) ~2850-3000Stretching
C=O (Ester) ~1740Stretching
N-H (Amine salt) ~1500-1600Bending
C-O (Ester) ~1100-1300Stretching

Interpretations based on typical IR spectral data for amino acid esters. chemicalbook.comchemicalbook.comresearchgate.net

These characteristic absorption bands provide a molecular fingerprint, allowing for the confirmation of the presence of the key functional groups within the this compound molecule.

Optical Rotation and Circular Dichroism for Stereochemistry

The stereochemistry of this compound is a critical aspect of its identity and biological function. Optical rotation and circular dichroism are two chiroptical techniques used to probe the three-dimensional arrangement of atoms in chiral molecules.

Optical Rotation

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a characteristic physical property that can be used to determine the enantiomeric purity of a sample. The specific rotation for L-methionine methyl ester has been reported. sigmaaldrich.com

Table 3: Optical Rotation Data for this compound

ParameterValue
Specific Rotation [α]22/D +25.9° (c = 1 in H₂O)

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The positive sign of the specific rotation indicates that this enantiomer is dextrorotatory under the specified conditions.

Circular Dichroism (CD)

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly sensitive to the conformation of molecules in solution. For amino acids and their derivatives, the electronic transitions associated with the carboxyl or ester chromophore are often studied by CD. The CD spectrum provides information about the stereochemistry of the chiral center and can be used for quantitative analysis of enantiomeric mixtures. nih.gov The sign and magnitude of the CD signal are directly related to the absolute configuration of the molecule.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular structure and conformational preferences of methyl (2S)-2-amino-4-sulfanylbutanoate. The molecule's flexibility, primarily due to the rotation around its single bonds, gives rise to several possible conformers with distinct energy levels.

Detailed conformational analyses have been performed on closely related derivatives, such as L-methionine ethyl ester, using high-level quantum chemical methods like ωB97X-D with an aug-cc-pVTZ basis set. beilstein-journals.org These studies identify the most stable conformers in both the gas phase and in solution. The geometry of these conformers is primarily defined by the dihedral angles ψ (N-Cα-C=O) and χ1 (S-Cγ-Cβ-Cα). For the esterified methionine derivative, calculations revealed several low-energy conformers, with the most stable ones characterized by specific intramolecular interactions, such as hydrogen bonds between the amino group and the carbonyl oxygen. beilstein-journals.org The relative energies and populations of these conformers are crucial for understanding the molecule's behavior in different environments.

Table 1: Calculated Parameters for the Most Stable Conformers of L-Methionine Ethyl Ester (A Close Analog) in Gas Phase. beilstein-journals.orgbeilstein-journals.org
ConformerRelative Gibbs Free Energy (ΔG, kcal/mol)Population (%)ψ Dihedral Angle (°)χ1 Dihedral Angle (°)
I0.0055.1-155.1-177.3
II0.5429.2-159.2-60.6
III1.508.6-171.463.9

Data adapted from a study on L-methionine ethyl ester, a close structural analog of this compound. beilstein-journals.org

Natural Bond Orbital (NBO) analysis further illuminates the electronic structure, revealing hyperconjugative interactions that contribute to the stability of certain conformations. beilstein-journals.org These calculations provide a foundational understanding of the molecule's preferred shapes, which dictates its subsequent interactions and reactivity.

Molecular Dynamics Simulations of Interactions and Reactivity

Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior of this compound and its interactions with its environment, particularly in aqueous solutions and within biological macromolecules. researchgate.net MD simulations model the movement of every atom in the system over time, providing a detailed picture of conformational changes, solvent interactions, and binding dynamics. nih.gov

A key area of investigation using MD simulations is the interaction of the methionine side chain with surrounding water molecules. These simulations are critical for predicting the reactivity of the sulfur atom, which is susceptible to oxidation. nih.gov By analyzing the simulation trajectory, researchers can calculate properties like the Water Coordination Number (WCN), which quantifies the number of water molecules within a certain radius of the sulfur atom. nih.govnih.gov A higher WCN generally correlates with greater solvent exposure and an increased propensity for oxidation. nih.gov

Simulations of methionine residues within proteins have shown that the side chain can adopt multiple configurations, influencing its accessibility and reactivity. researchgate.net These studies reveal that even when the residue is partially buried, thermal fluctuations can allow solvent molecules to access the sulfur atom, facilitating reactions. nih.gov

In Silico Prediction of Reactivity and Selectivity in Organic Reactions

In silico models are increasingly used to predict the chemical reactivity of molecules like this compound, with a significant focus on the oxidation of its sulfur atom to form methionine sulfoxide (B87167). This modification can have significant biological consequences, particularly if it occurs within a peptide or protein. nih.gov

Computational methods have been developed to predict oxidation liability based on structural and dynamic features derived from homology modeling and MD simulations. nih.govplos.org Several key descriptors are used in these predictive models:

Solvent-Accessible Surface Area (SASA): This parameter measures the surface area of the methionine side chain that is exposed to the solvent. A higher SASA value is often correlated with a higher risk of oxidation. nih.gov

Water Coordination Number (WCN): As determined from MD simulations, the WCN provides a dynamic measure of solvent exposure. Studies have shown that WCN can be a more accurate predictor of oxidation than static measures like SASA. nih.gov

WCN-OH Descriptor: An advancement on the WCN, this descriptor also accounts for the presence of nearby polar amino acid side chains (containing hydroxyl groups) that can influence the local environment and reactivity of the sulfur atom. nih.govnih.gov

Table 2: In Silico Descriptors for Predicting Methionine Oxidation. nih.govplos.org
DescriptorPrincipleApplication
SASAStatic measurement of the side chain's exposure to solvent.Initial assessment of oxidation risk; higher values suggest greater risk.
WCNDynamic count of water molecules near the sulfur atom from MD simulations.More accurate prediction, accounting for solvent dynamics and transient exposure.
WCN-OHExtended WCN model including effects of nearby polar residues.Improved accuracy for partially buried methionine residues.

These predictive models are crucial in fields like drug development, where identifying and mitigating potential chemical liabilities in therapeutic proteins is essential. plos.org

Enzyme-Ligand Docking and Mechanistic Pathway Modeling

This compound, as a derivative of a natural amino acid, is recognized and processed by various enzymes. Molecular docking and mechanistic modeling are computational techniques used to predict and analyze how this molecule binds to enzyme active sites and the pathways through which it is transformed. nih.gov

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For instance, this compound can be docked into the active site of enzymes like Methionyl-tRNA Synthetase (MetRS), which specifically recognizes methionine. mdpi.com Docking algorithms generate numerous possible binding poses and score them based on factors like electrostatic and van der Waals interactions, providing an estimate of the binding energy. nih.govnih.gov

Following docking, MD simulations are often employed to refine the predicted binding pose and assess the stability of the enzyme-ligand complex over time. nih.gov These simulations can reveal crucial information about:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, researchers can determine if the binding pose is stable. nih.gov

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex can be identified and analyzed. mdpi.com

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy, which is a key determinant of binding affinity. nih.govnih.gov

These computational approaches are instrumental in rational drug design, allowing for the virtual screening of potential enzyme inhibitors and the elucidation of biochemical reaction mechanisms at the molecular level. nih.govmdpi.com

Emerging Research Areas and Future Outlooks

Explorations in Materials Science and Polymer Chemistry

The unique chemical structure of methyl (2S)-2-amino-4-sulfanylbutanoate, featuring a reactive thiol group and a methyl ester, presents intriguing possibilities for the synthesis of advanced polymers and materials. While research on this specific molecule is still in its nascent stages, studies on its parent molecule, L-cysteine, and its derivatives offer a glimpse into its potential applications.

L-cysteine and its derivatives have been successfully conjugated to various polymers to enhance their properties, such as tissue adhesion. nih.govresearchgate.net One notable strategy involves the "grafting to" method, where the amino acid derivative is attached to an existing polymer backbone. nih.gov For instance, L-cysteine methyl ester has been utilized in the thio-Michael addition reaction for the modification of polyesters. nih.gov This reaction takes advantage of the nucleophilic nature of the thiol group to form a carbon-sulfur bond, thereby functionalizing the polymer. nih.gov

The synthesis of polymers incorporating cysteine derivatives can be achieved through various reaction types. The following table summarizes some of the methods used for conjugating L-cysteine and its derivatives to synthetic polymers:

Polymer BaseCysteine DerivativeConjugation StrategyReaction Type
PolyesterL-cysteineGrafting toPhoto-initiated thiol-ene reaction
PolyesterN-acetyl-L-cysteineGrafting toThermally initiated thiol-ene reaction
PolyesterL-cysteine methyl esterGrafting toThiol-Michael addition
PolyurethaneL-cysteineGrafting toImidation

This table presents a selection of synthetic strategies for conjugating cysteine derivatives to polymers, highlighting the versatility of these building blocks in materials science. nih.gov

Future research is anticipated to explore the direct polymerization of this compound as a monomer or its incorporation into copolymers to create novel materials with tailored properties, such as enhanced biocompatibility, redox responsiveness, or metal-binding capabilities. mdpi.com

Investigations in Chemical Ecology and Environmental Biogeochemistry

The role of sulfur-containing organic compounds in ecological systems and their movement through the environment is a subject of ongoing investigation. While the direct ecological footprint of this compound is not yet well-defined, the study of related organosulfur compounds provides a framework for understanding its potential significance.

S-methyl-L-cysteine, a closely related compound, and its oxidized form, S-methyl-L-cysteine sulfoxide (B87167), are naturally occurring in various plants, including those of the Allium and Brassica genera. nih.govnih.govconicet.gov.ar These compounds contribute to the characteristic flavor and aroma of these plants and are involved in their defense mechanisms. conicet.gov.ar The presence of S-methyl-L-cysteine has been reported in garlic (Allium sativum) and cabbage (Brassica oleracea). nih.gov The study of these compounds suggests that this compound could also be a component of the complex mixture of organosulfur compounds in certain plant species, playing a role in plant-herbivore interactions or as a precursor to volatile sulfur compounds.

Furthermore, the formation of amino acid esters has been observed in biological systems. For example, yeasts are known to produce ethyl esters of amino acids during the alcoholic fermentation of grape juice. ajevonline.org This indicates that the esterification of amino acids is a naturally occurring process, and it is plausible that methyl esters of sulfur-containing amino acids, such as this compound, are formed in various microbial and environmental settings.

Future research in this area will likely focus on developing analytical methods to detect and quantify this compound in environmental samples to better understand its distribution, its role in the biogeochemical cycling of sulfur, and its potential as a biomarker.

Advancements in Microfluidic and Automation Techniques for Synthesis and Analysis

The precise synthesis and sensitive analysis of complex molecules like this compound can be significantly enhanced by modern technologies such as microfluidics and automation.

Automated analytical techniques are crucial for the accurate determination of sulfur-containing amino acids in complex biological samples. nih.gov High-performance liquid chromatography (HPLC) coupled with fluorescence and electrochemical detection, for instance, allows for the trace-level determination of these compounds. nih.gov Automation of the precolumn derivatization process in such systems improves reproducibility and throughput. nih.gov The development of microcolumn electrochemical detection methods has further increased the mass sensitivity, enabling the analysis of volume-limited samples. nih.gov

Microfluidic devices, often referred to as "lab-on-a-chip" systems, offer numerous advantages for both chemical synthesis and analysis, including reduced reagent consumption, faster reaction times, and precise control over reaction conditions. Microfluidic paper-based analytical devices (μPADs) have been developed for the colorimetric detection of cysteine and homocysteine. nih.gov These devices utilize nanoparticles that change color upon interaction with the target amino acids, allowing for their quantification. nih.gov Another approach employs fluorescence sensing on a paper and cloth-based microfluidic chip for the detection of L-cysteine in environmental samples. rsc.org

While these techniques have been primarily applied to cysteine and other amino acids, their adaptation for the specific synthesis and analysis of this compound is a promising area for future development. The implementation of microfluidic reactors could offer a more efficient and controlled route for its synthesis, while the development of specific sensors on microfluidic platforms would enable its rapid and sensitive detection in various matrices.

Prebiotic Chemistry and Origin of Life Research

The question of how the building blocks of life first emerged on early Earth is a central theme in prebiotic chemistry. Sulfur-containing amino acids and their derivatives are of particular interest in this field due to their potential roles in the formation of early peptides and the emergence of metabolism.

The synthesis of amino acid esters from the dehydration of amino acids and alcohols has been proposed as a plausible prebiotic reaction. nih.govnih.gov Studies have shown that various amino acids can form decyl esters, and some of these products can self-assemble into membrane-like structures in aqueous environments. nih.govnih.gov This suggests that amino acid esters, potentially including this compound, could have played a role in the formation of primitive cellular compartments.

The formation of methionine, another sulfur-containing amino acid, has been demonstrated in experiments simulating prebiotic conditions, such as the action of an electric discharge on a mixture of methane, hydrogen sulfide, ammonia (B1221849), and carbon dioxide. nih.gov These experiments also produced a variety of other sulfur-bearing organic compounds, highlighting the robustness of organosulfur compound synthesis under reducing conditions that may have existed on the early Earth. nih.gov

The presence of a thiol group in this compound makes it a candidate for involvement in prebiotic peptide synthesis. Thiol-containing molecules are known to facilitate the formation of peptide bonds. researchgate.net It has been proposed that the multiplicity of simple molecules available on the primitive Earth, including thiols, could have led to a diverse prebiotic chemistry. researchgate.net

Future research in this area will likely involve experiments to determine if this compound can be formed under simulated prebiotic conditions and to investigate its catalytic activity and its potential to participate in the formation of peptides and other complex molecules relevant to the origin of life.

Q & A

Q. What synthetic routes are available for methyl (2S)-2-amino-4-sulfanylbutanoate, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via sulfonamide coupling or esterification of precursor amino acids. For example, a related sulfonamide derivative was prepared by reacting (2S)-2-amino-4-(methylsulfanyl)butanoate with 4-chlorobenzenesulfonyl chloride under basic conditions, followed by crystallization . Purification often involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and confirmed by NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical assignment. For a structurally similar compound, SCXRD data revealed an orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 5.1814 Å, b = 12.6089 Å, c = 23.2137 Å, and Z = 4 . Key refinement metrics include R1 = 0.025 and wR2 = 0.062. Complementary techniques:
  • FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, S–H stretch at ~2550 cm⁻¹).
  • Polarimetry : Validates enantiomeric purity (e.g., [α]D²⁵ = +X° for the (2S) configuration).

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : A 2³ factorial design can systematically evaluate variables (e.g., temperature, pH, catalyst loading). For example:
FactorLow Level (-1)High Level (+1)
Temperature25°C60°C
Reaction time6 h24 h
Solvent polarityEthanolDMF
Response variables include yield (%) and enantiomeric excess (ee). ANOVA analysis identifies significant interactions (e.g., temperature × solvent polarity) .

Q. What computational strategies predict the reactivity of the sulfanyl group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model thiol-disulfide exchange kinetics. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) assess conformational stability. Recent studies integrated AI-driven tools (e.g., COMSOL Multiphysics) to simulate reaction pathways and predict intermediates .

Q. How can conflicting crystallographic data on related compounds be resolved?

  • Methodological Answer : Contradictions in bond lengths/angles (e.g., S–N vs. S–C discrepancies) require:
  • Data Re-refinement : Re-analyze raw diffraction data using updated software (e.g., CrysAlisPro).
  • Hydrogen Bonding Analysis : Compare intermolecular interactions (e.g., N–H⋯O vs. C–H⋯S) to identify packing effects .
  • Validation Tools : Use PLATON or Mercury to check for missed symmetry elements or disorder.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.